molecular formula C18H17N7O3 B2996529 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide CAS No. 2034600-92-3

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide

Cat. No.: B2996529
CAS No.: 2034600-92-3
M. Wt: 379.38
InChI Key: MPWCSDMLANZAGM-UHFFFAOYSA-N
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Description

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide is a novel chemical compound designed for advanced research applications, particularly in pharmaceutical discovery and development. This molecule incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its wide spectrum of pharmacological properties, including potential antimicrobial, antifungal, anticonvulsant, and anticancer activities . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine ring system, a close structural analog, has been reported to exhibit neuroprotective and antibacterial effects . The specific substitution pattern of this compound, featuring a pyrrolidin-1-yl group and a 2,3-dihydrobenzo[d]oxazole-6-carboxamide moiety, suggests it may interact with various enzymatic targets and biological pathways, making it a valuable tool for probing new mechanisms of action. Researchers can leverage this compound in hit-to-lead optimization campaigns, target identification studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c26-17(11-3-4-12-13(9-11)28-18(27)20-12)19-10-16-22-21-14-5-6-15(23-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWCSDMLANZAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)NC(=O)O5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article summarizes the findings regarding its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety and a benzo[d]oxazole group. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The precise molecular formula is critical for understanding its interactions at the cellular level.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundA5491.06 ± 0.16
This compoundMCF-71.23 ± 0.18
This compoundHeLa2.73 ± 0.33

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines with IC50 values below 5 µM, suggesting potent anti-cancer properties.

The mechanism by which this compound exerts its effects involves inhibition of specific kinases associated with cancer proliferation. In particular, studies have shown that it acts as an inhibitor of c-Met kinase, a target implicated in various cancers. The inhibitory activity against c-Met was found to be comparable to established inhibitors like Foretinib.

Case Studies and Research Findings

A notable study published in Nature demonstrated the compound's ability to induce apoptosis in A549 cells while also causing cell cycle arrest at the G0/G1 phase. This dual action is crucial for its potential therapeutic application in oncology.

Table 2: Summary of Mechanistic Studies

Study ReferenceCell LineMechanism of ActionObservations
2A549c-Met inhibitionInduced late apoptosis
4MCF-7Cell cycle arrestG0/G1 phase arrest observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Triazolo-pyridazine derivatives: These are known for their roles in central nervous system (CNS) targeting and antimicrobial activity. For example, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2) () contains a triazole-pyridazine backbone but replaces the benzo[d]oxazole with a thiophene group. This substitution likely alters solubility and target specificity.
  • Pyrrolidine-containing compounds : describes molecules with pyrrolidine substituents linked to triazine cores, which exhibit enhanced binding affinity due to the pyrrolidine’s conformational flexibility.
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (Tanimoto coefficient: ~0.65–0.70) to triazolo-pyridazine derivatives like the compound in . Key differences include:

Table 1: Structural and Computational Comparison

Compound Core Structure Substituents Molecular Weight Tanimoto Similarity (MACCS)
Target Compound Triazolo-pyridazine Benzo[d]oxazole, pyrrolidine ~390.4 g/mol 1.00 (reference)
N-(2-(6-oxo-3-(thiophen-2-yl)... (E7) Triazolo-pyridazine Thiophene, phenyl-triazole 392.4 g/mol 0.68
Pyrrolidine-triazine derivatives (E4) Triazine Multiple dimethylamino Variable 0.45–0.55
Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, analogous compounds suggest:

  • Kinase inhibition : Triazolo-pyridazines often target ATP-binding pockets in kinases.
  • Metabolic stability : The benzo[d]oxazole moiety may improve metabolic stability compared to simpler heterocycles .

Notes

  • The lack of explicit data on the target compound necessitates cautious extrapolation from structural analogs.
  • Tools like Hit Dexter 2.0 () could prioritize this compound for experimental screening based on its structural novelty.
  • Collaborative studies integrating synthetic chemistry, computational modeling, and bioassays are critical to advancing this molecule’s profile.

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